1-Ethyl-4-methylquinolinium iodide

Descripción

The exact mass of the compound 1-Ethyl-4-methylquinolinium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204954. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-4-methylquinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-methylquinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-ethyl-4-methylquinolin-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N.HI/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDKCFLPUPEBJC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883464 |

Source

|

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-59-4 |

Source

|

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lepidine ethiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-methylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-4-methylquinolinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7W6WWW5FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1-Ethyl-4-methylquinolinium iodide material safety data sheet (MSDS)

An In-Depth Technical Guide to 1-Ethyl-4-methylquinolinium Iodide: Properties, Safety, and Handling

Introduction

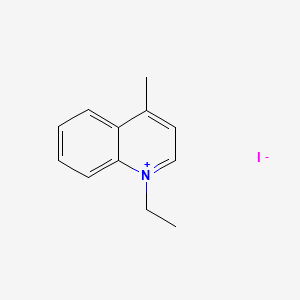

1-Ethyl-4-methylquinolinium iodide (CAS No. 605-59-4) is a quaternary ammonium salt belonging to the quinolinium class of heterocyclic compounds.[1] Structurally, it features a quinoline core that has been N-alkylated with an ethyl group, and it possesses a methyl substituent at the 4-position.[1] This compound typically presents as a solid crystalline substance.[1] Its primary utility is found in specialized chemical applications, such as its role as a dye and its use in the manufacturing of optical brighteners.[1][2] As with many quaternary ammonium compounds and alkyl iodides, a thorough understanding of its chemical properties and associated hazards is paramount for safe handling and effective application in research and development settings.

This guide provides a comprehensive overview of 1-Ethyl-4-methylquinolinium iodide, moving beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into its physicochemical properties, hazard profile, handling protocols, and fundamental reactivity. The information is tailored for researchers, chemists, and drug development professionals who may synthesize, handle, or utilize this compound in their work.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical substance dictate its behavior, reactivity, and the necessary precautions for its handling. The key properties of 1-Ethyl-4-methylquinolinium iodide are summarized below.

Molecular Structure

The structure consists of a positively charged quinolinium cation and an iodide anion. The positive charge is localized on the nitrogen atom of the heterocyclic ring system.

Caption: Molecular structure of 1-Ethyl-4-methylquinolinium iodide.

Data Summary

The following table consolidates the key physicochemical data for 1-Ethyl-4-methylquinolinium iodide.

| Property | Value | Source(s) |

| CAS Number | 605-59-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄IN | [2][3] |

| Molecular Weight | 299.15 g/mol | [1][2][3] |

| Appearance | Solid, crystalline substance; yellow powder | [1][4] |

| Melting Point | 143-146 °C | [5] |

| Synonyms | 1-Ethyllepidinium iodide, 4-Methylquinoline ethiodide, Lepidine ethiodide, N-Ethyllepidinium iodide | [1] |

| Solubility | Soluble in polar solvents | [1] |

Hazard Identification and Classification

Based on available data, 1-Ethyl-4-methylquinolinium iodide is classified as a hazardous substance.[5] The primary routes of concern are skin/eye contact and inhalation of dust. While comprehensive toxicological studies are not fully available, data from the compound and structurally similar chemicals provide a clear hazard profile.[4]

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6] |

Expert Analysis of Hazards:

-

Skin and Eye Irritation: The quaternary ammonium salt structure can interact with biological membranes, leading to irritation. The iodide counter-ion can also contribute to this effect. Direct contact with the powder or solutions can cause redness, pain, and inflammation.

-

Respiratory Irritation: Inhalation of fine dust particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This is a common hazard for powdered organic chemicals.

-

Moisture Sensitivity: The compound is noted to be moisture-sensitive.[4][7] This is an important handling consideration, as absorbed moisture can lead to degradation of the material and potentially alter its hazard profile.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential to mitigate the risks associated with 1-Ethyl-4-methylquinolinium iodide.

Engineering Controls & Personal Protective Equipment (PPE)

The principle of causality dictates that engineering controls are the first line of defense, as they remove the hazard at the source.

-

Ventilation: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of dust.[5]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][7] This is critical to prevent contact with the powder, which is a known eye irritant.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) inspected for integrity before use.[8] A lab coat or chemical-resistant apron should be worn to protect against skin contact.[8] Contaminated clothing should be removed and washed before reuse.[7]

-

Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, a NIOSH-approved full-face respirator with appropriate particulate filters should be used.[5][7]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] The storage temperature should generally be maintained below 30°C.[9]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.[7][8] Exposure to moist air or water should be avoided.[7]

-

Labeling: Ensure containers are clearly and accurately labeled to prevent accidental misuse.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[4][7] If irritation develops or persists, get medical attention.

-

Inhalation: Remove the individual from the area of exposure to fresh air immediately.[4] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[7]

-

Ingestion: If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[7]

Fire and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[7]

-

Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[7][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release

-

Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes.[10] Evacuate unnecessary personnel from the area.

-

Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] The affected area should then be cleaned. Do not allow the chemical to enter drains or waterways.[10]

Synthesis and Reactivity Profile

Understanding the synthesis of 1-Ethyl-4-methylquinolinium iodide provides insight into its formation and stability, while its reactivity profile informs its potential applications and incompatibilities.

Representative Synthesis Workflow

The synthesis of this compound is a classic example of a quaternization reaction, specifically an Sₙ2 nucleophilic substitution. The lone pair of electrons on the nitrogen atom of 4-methylquinoline (lepidine) acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide.

Caption: A representative workflow for the synthesis of 1-Ethyl-4-methylquinolinium iodide.

Detailed Synthesis Protocol (Representative)

This protocol is provided for illustrative purposes. All laboratory work should be conducted after a thorough, site-specific risk assessment.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 4-methylquinoline in a suitable anhydrous solvent (e.g., acetonitrile).

-

Addition of Alkylating Agent: Add a slight excess (e.g., 1.1-1.2 equivalents) of ethyl iodide to the solution.[8][11] Ethyl iodide is a potent ethylating agent and should be handled with care in a fume hood.[8]

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 4-methylquinoline.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product, being an ionic salt, is often insoluble in the reaction solvent and will precipitate out.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[12]

-

Drying and Characterization: Dry the purified crystalline product under vacuum. The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR spectroscopy, mass spectrometry, and melting point determination.

Reactivity Insights

-

The iodide ion makes this compound a useful precursor for salt metathesis reactions, allowing the iodide to be exchanged for other anions (e.g., tetrafluoroborate, hexafluorophosphate) to modify properties like solubility.

-

The methyl group at the 4-position is activated by the positively charged quinolinium ring. Its protons are acidic and can be deprotonated by a suitable base to form a reactive methylene species, which is key to its use in the synthesis of cyanine dyes and other conjugated systems.[1]

Applications in Research and Development

The unique structure of 1-Ethyl-4-methylquinolinium iodide lends itself to several specialized applications.

-

Dye Synthesis: It is a known precursor and intermediate in the synthesis of various dyes.[2] Its ability to form a reactive methylene group allows it to be used as a building block for creating larger, conjugated molecules with chromophoric properties.

-

Optical Brighteners: It is used in the production of optical brighteners, which are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, making materials appear whiter.[1]

-

Medicinal Chemistry Research: While not a direct therapeutic, the quinolinium scaffold is of significant interest in medicinal chemistry. Quinolinium derivatives have been investigated for a range of biological activities, including antimicrobial and antitumor properties.[1] This compound can serve as a starting material or a reference compound in such research endeavors.

Conclusion

1-Ethyl-4-methylquinolinium iodide is a valuable chemical intermediate with specific applications in dye and materials science. However, its utility is matched by its hazardous properties, namely its potential to cause significant skin, eye, and respiratory irritation. A comprehensive understanding of these risks, coupled with the diligent application of engineering controls, appropriate personal protective equipment, and safe handling procedures, is non-negotiable for any researcher or scientist working with this compound. This guide serves as a technical resource to ensure that its potential can be harnessed safely and effectively in a professional laboratory setting.

References

-

Cole-Parmer. Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). [Link]

-

Carl ROTH. Safety Data Sheet: Iodine solution. [Link]

-

PubChem. 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide. [Link]

-

US EPA. Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) - Substance Details. [Link]

-

Nanjing Chemical Material Corp. An Introduction of Ethyl Iodide Cas No. [Link]

-

Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. [Link]

-

U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Iodomethane (Methyl Iodide). [Link]

-

Organic Syntheses Procedure. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. [Link]

-

PubChem. 1-Ethyl-2-methylquinolinium iodide. [Link]

Sources

- 1. CAS 605-59-4: Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1-ETHYL-4-METHYLQUINOLINIUM IODIDE - Safety Data Sheet [chemicalbook.com]

- 6. 1-Ethyl-2-methylquinolinium iodide | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. samratpharmachem.com [samratpharmachem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. carlroth.com [carlroth.com]

- 11. An Introduction of Ethyl Iodide Cas No - Nanjing Chemical Material Corp. [njchm.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Mitochondrial Staining with 1-Ethyl-4-methylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Illuminating the Powerhouse of the Cell with Quinolinium-Based Probes

Mitochondria are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is implicated in a wide array of pathologies, making the ability to visualize and study these organelles in living cells a cornerstone of modern cell biology and drug discovery. Fluorescent microscopy, coupled with specific molecular probes, offers a powerful tool for real-time analysis of mitochondrial morphology, distribution, and function.

This document provides a comprehensive guide to the use of 1-Ethyl-4-methylquinolinium iodide, a lipophilic cationic dye, for the fluorescent labeling of mitochondria in live cells. While this specific molecule is not as extensively characterized for this application as other commercial dyes, its chemical properties as a quinolinium derivative place it within a class of compounds that have demonstrated efficacy as mitochondrial probes. We will delve into the scientific principles governing its putative mechanism of action, provide a detailed, field-tested protocol for its application, and offer insights into the interpretation of results and troubleshooting.

The Scientific Basis: Harnessing the Mitochondrial Membrane Potential

The primary mechanism by which many fluorescent dyes accumulate in mitochondria is the exploitation of the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a significant electrochemical gradient. This results in a highly negative charge on the matrix side of the inner mitochondrial membrane.

1-Ethyl-4-methylquinolinium iodide, as a positively charged quaternary ammonium compound, is a lipophilic cation.[1] This charge and its ability to pass through lipid membranes are the key attributes that theoretically drive its accumulation within the negatively charged mitochondrial matrix. This process is self-validating: only metabolically active mitochondria with a robust membrane potential will effectively sequester the dye, leading to a bright fluorescent signal.

Recent research has highlighted the potential of quinolinium derivatives as specific mitochondrial probes. For instance, the fluorescent quinolinium derivative QUCO-1 has been shown to target and illuminate mitochondria by interacting with mitochondrial RNA (mtRNA).[2][3] This discovery lends strong support to the exploration of other quinolinium-based compounds, such as 1-Ethyl-4-methylquinolinium iodide, for mitochondrial staining.

Experimental Workflow: A Visual Guide

Caption: Accumulation of the cationic dye in the mitochondrial matrix.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Weak Mitochondrial Staining | 1. Dye concentration is too low. 2. Incubation time is too short. 3. Mitochondrial membrane potential is compromised. 4. Incorrect filter sets used for imaging. | 1. Increase the working concentration of the dye (e.g., up to 1 µM). 2. Increase the incubation time (e.g., up to 60 minutes). 3. Use a positive control of healthy, actively respiring cells. Consider using a known mitochondrial membrane potential-disrupting agent like CCCP as a negative control. 4. Test a range of excitation and emission filters to determine the optimal spectral properties of the dye. |

| High Background Fluorescence | 1. Dye concentration is too high. 2. Inadequate washing. | 1. Decrease the working concentration of the dye. 2. Increase the number and duration of washes with pre-warmed buffer. |

| Cell Death or Abnormal Morphology | 1. Dye is cytotoxic at the concentration used. 2. Prolonged incubation time. 3. Phototoxicity from imaging. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Reduce the excitation light intensity and/or exposure time during imaging. |

Scientific Integrity and Self-Validation

The protocol described herein is designed to be a self-validating system. The specific accumulation of 1-Ethyl-4-methylquinolinium iodide in mitochondria is contingent upon a healthy mitochondrial membrane potential. To confirm the specificity of the staining, it is recommended to include a negative control where the mitochondrial membrane potential is dissipated using a protonophore such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). In cells treated with CCCP, a significant reduction or complete absence of mitochondrial staining should be observed, thus validating that the signal is indeed dependent on the mitochondrial membrane potential.

Conclusion

1-Ethyl-4-methylquinolinium iodide holds promise as a fluorescent probe for the visualization of mitochondria in living cells, based on its properties as a lipophilic cation and the demonstrated utility of other quinolinium derivatives in mitochondrial targeting. The protocols and insights provided in this application note offer a comprehensive starting point for researchers to explore its potential. As with any scientific endeavor, careful optimization and the use of appropriate controls are paramount to achieving reliable and reproducible results. The exploration of novel fluorescent probes like 1-Ethyl-4-methylquinolinium iodide contributes to the expanding toolkit available to researchers for unraveling the intricate roles of mitochondria in health and disease.

References

-

Chen, D., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 239-261. [Link]

-

Kalyanaraman, B., et al. (2018). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. Journal of Medicinal Chemistry, 61(23), 10325-10355. [Link]

-

Li, Y., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. Molecules, 28(6), 2690. [Link]

-

Re L., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. In: Spagnuolo, C. (eds) Functional Foods and Cancer. Springer, Cham. [Link]

-

van der Vlag, M. A., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2024-2034. [Link]

-

Wang, H., et al. (2023). Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Central Science, 9(11), 2326-2335. [Link]

Sources

- 1. CAS 605-59-4: Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) [cymitquimica.com]

- 2. Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Inner Workings of the Cell: A Guide to Live-Cell Imaging with 1-Ethyl-4-methylquinolinium Iodide

In the dynamic world of cellular biology and drug discovery, the ability to visualize subcellular processes in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, quinolinium-based dyes are emerging as a versatile class of fluorophores. This guide provides a detailed overview and experimental protocols for the application of 1-Ethyl-4-methylquinolinium iodide (EMQI) in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Introduction to 1-Ethyl-4-methylquinolinium Iodide (EMQI)

1-Ethyl-4-methylquinolinium iodide, a quaternary ammonium salt of the quinoline family, presents as a promising candidate for live-cell imaging applications. Quinolinium derivatives are recognized for their tunable photophysical properties, high fluorescence quantum yields, and notable photostability, making them suitable for various fluorescence microscopy techniques[1][2]. As a cationic dye, EMQI possesses the potential to selectively accumulate in cellular compartments with a negative membrane potential, such as mitochondria.

Table 1: Physicochemical Properties of 1-Ethyl-4-methylquinolinium Iodide

| Property | Value | Reference |

| CAS Number | 605-59-4 | [3] |

| Molecular Formula | C₁₂H₁₄IN | [3] |

| Molecular Weight | 299.15 g/mol | [3] |

| Description | CH active compound dye | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

The Principle of Fluorescence and Cellular Uptake

The fluorescence of quinolinium dyes arises from the delocalized π-electron system of the quinoline ring. Upon absorption of a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. As it returns to its ground state, it emits a photon of a longer wavelength (emission), which is detected by the microscope[2].

The cellular uptake and localization of cationic dyes like EMQI are often driven by the plasma membrane and mitochondrial membrane potentials[5]. The negative potential across the inner mitochondrial membrane actively drives the accumulation of these positively charged molecules within the mitochondrial matrix.

Spectral Properties: A Critical Consideration

The precise excitation and emission maxima of 1-Ethyl-4-methylquinolinium iodide are not extensively documented in publicly available literature. However, based on related N-alkyl quinolinium compounds, it is reasonable to hypothesize that its spectral properties lie in the ultraviolet to blue region of the spectrum. For instance, 6-Methoxy-N-ethylquinolinium has an excitation peak at 318 nm and an emission peak at 447 nm[6].

It is imperative for researchers to experimentally determine the optimal excitation and emission wavelengths for EMQI in the specific buffer and cellular environment being used. This can be accomplished using a spectrophotometer or by testing a range of standard filter sets on a fluorescence microscope.

Experimental Protocols for Live-Cell Imaging with EMQI

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Reagent Preparation

-

EMQI Stock Solution (1 mM):

-

Accurately weigh a small amount of 1-Ethyl-4-methylquinolinium iodide (MW: 299.15 g/mol ).

-

Dissolve in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Imaging Medium:

-

Use an optically clear, serum-free medium or buffer suitable for live-cell imaging, such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free culture medium. This is crucial to minimize background fluorescence[7].

-

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed cells on glass-bottom dishes, chamber slides, or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 1 mM EMQI stock solution. Dilute the stock solution in pre-warmed imaging medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

-

Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Remove the PBS and add the EMQI staining solution to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. Incubation time may need to be optimized.

-

Washing: a. Aspirate the staining solution. b. Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye and reduce background fluorescence[7].

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for observation under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspension: Resuspend the cells in pre-warmed imaging medium containing the desired concentration of EMQI (start with 1-10 µM).

-

Incubation: Incubate the cell suspension for 15-30 minutes at 37°C.

-

Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed imaging medium. Repeat this wash step twice.

-

Imaging: Transfer the final cell suspension to a suitable imaging chamber.

Imaging Parameters and Best Practices

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of EMQI. A confocal microscope is recommended for obtaining high-resolution images and reducing out-of-focus light.

-

Minimizing Phototoxicity: Live-cell imaging can be detrimental to cell health due to phototoxicity[8]. To minimize this:

-

Use the lowest possible excitation light intensity that provides a detectable signal.

-

Keep exposure times as short as possible.

-

Use time-lapse imaging with the longest possible intervals that still capture the biological process of interest.

-

-

Controls: Always include unstained control cells to assess autofluorescence and vehicle-treated (DMSO) control cells to ensure the solvent has no adverse effects.

Potential Applications and Future Directions

Given its cationic nature, 1-Ethyl-4-methylquinolinium iodide holds promise as a fluorescent probe for monitoring mitochondrial health and function. Changes in mitochondrial membrane potential, which occur during apoptosis and cellular stress, could potentially be monitored by changes in EMQI fluorescence intensity.

Further research is needed to fully characterize the photophysical properties, cellular targets, and potential applications of EMQI. Its straightforward structure also lends itself to further chemical modification to tune its spectral properties and cellular specificity, a common strategy for developing novel quinolinium-based probes[2].

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence | - Incorrect filter set.- Low dye concentration.- Insufficient incubation time. | - Experimentally determine the optimal excitation/emission wavelengths.- Increase the EMQI concentration in a stepwise manner.- Increase the incubation time. |

| High background | - Incomplete removal of unbound dye.- Autofluorescence from culture medium. | - Perform additional washing steps.- Use a phenol red-free imaging medium. |

| Cell death or morphological changes | - Phototoxicity.- Dye-induced cytotoxicity. | - Reduce excitation light intensity and exposure time.- Increase the interval between time-lapse acquisitions.- Perform a dose-response experiment to determine the lowest effective concentration of EMQI.- Reduce the incubation time. |

| Non-specific staining | - Dye aggregation.- High dye concentration. | - Ensure the stock solution is fully dissolved.- Filter the working solution if precipitates are observed.- Titrate the EMQI concentration to the lowest level that provides specific staining. |

References

-

Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 2023.

-

Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 2020.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Live-cell imaging: Mitochondria membrane potential. Protocols.io, 2022.

-

Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)]. AAT Bioquest.

- This reference is not cited in the text.

-

605-59-4|1-Ethyl-4-methylquinolin-1-ium iodide|BLD Pharm. BLD Pharm.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

5 steps to live-cell imaging. Thermo Fisher Scientific.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. Biotium.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

1-Ethyl-4-methylquinolinium iodide | CAS 605-59-4 | SCBT. Santa Cruz Biotechnology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fluorescence quenching of the N-methylquinolinium cation by pairs of water or alcohol molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 605-59-4|1-Ethyl-4-methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 6. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1-Ethyl-4-methylquinolinium iodide Against Gram-positive Bacteria

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 1-Ethyl-4-methylquinolinium iodide against Gram-positive bacteria. This document outlines the scientific basis for its potential antibacterial action and provides detailed, field-proven protocols for determining its efficacy.

Part 1: Application Notes

Introduction to 1-Ethyl-4-methylquinolinium iodide

1-Ethyl-4-methylquinolinium iodide is a quaternary ammonium compound (QAC) belonging to the quinolinium salt family.[1] Quinolone derivatives have a well-documented history of broad-spectrum antimicrobial activity.[2] The structural motif of quinoline is present in many natural and synthetic compounds with significant biological properties.[3] As a quaternary ammonium salt, 1-Ethyl-4-methylquinolinium iodide possesses a positively charged nitrogen atom, a key feature implicated in the antimicrobial activity of this class of compounds.

Scientific Rationale for Antimicrobial Activity against Gram-positive Bacteria

The heightened susceptibility of Gram-positive bacteria to quaternary ammonium compounds like 1-Ethyl-4-methylquinolinium iodide is primarily attributed to the structural differences in their cell envelopes compared to Gram-negative bacteria. The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan and the presence of teichoic acids, which impart a net negative charge to the cell surface. This anionic nature facilitates the initial electrostatic interaction with the cationic head of the quinolinium compound.

The proposed mechanism of action involves a multi-step process initiated by the adsorption of the positively charged quinolinium cation onto the negatively charged bacterial cell surface. This is followed by the diffusion of the compound through the cell wall and subsequent disruption of the cytoplasmic membrane. The hydrophobic tail of the compound is thought to penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell death.[4]

Proposed Mechanism of Action

The bactericidal activity of 1-Ethyl-4-methylquinolinium iodide against Gram-positive bacteria is hypothesized to occur through the following sequence of events:

-

Electrostatic Adsorption: The cationic head of the 1-Ethyl-4-methylquinolinium ion is electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids.

-

Cell Wall Traversal: The compound diffuses through the porous peptidoglycan layer.

-

Membrane Intercalation and Disruption: The hydrophobic quinoline ring and its alkyl substituents intercalate into the lipid bilayer of the cytoplasmic membrane.

-

Loss of Membrane Integrity: This intercalation disrupts the ordered structure of the membrane, leading to the formation of pores or micelles.

-

Leakage of Intracellular Contents: The compromised membrane allows for the leakage of vital cytoplasmic constituents, including potassium ions, ATP, and nucleic acids.

-

Inhibition of Cellular Processes: The dissipation of the proton motive force and the loss of essential molecules inhibit critical cellular processes.

-

Cell Death: The cumulative damage leads to bacterial cell death.

Caption: Proposed mechanism of antimicrobial action.

Expected Spectrum of Activity

Based on the general activity of quinolinium salts, 1-Ethyl-4-methylquinolinium iodide is anticipated to exhibit significant activity against a range of clinically relevant Gram-positive bacteria, including but not limited to:

-

Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

-

Bacillus subtilis

-

Streptococcus pyogenes

-

Enterococcus faecalis

The precise efficacy against each species and strain must be determined empirically using the standardized protocols provided in the subsequent sections.

Part 2: Experimental Protocols

These protocols are designed to be self-validating and are based on established methodologies for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Materials:

-

1-Ethyl-4-methylquinolinium iodide

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Streptococcus pyogenes ATCC 19615)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile deionized water or appropriate solvent for the compound

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Workflow for MIC Determination:

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 1-Ethyl-4-methylquinolinium iodide in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the appropriate compound dilution to each well of a sterile 96-well microtiter plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only) on each plate.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpretation of Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Data Presentation:

| Gram-positive Bacterium | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [To be determined] |

| Bacillus subtilis | ATCC 6633 | [To be determined] |

| Streptococcus pyogenes | ATCC 19615 | [To be determined] |

| [Other] | [Specify] | [To be determined] |

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

-

Materials from MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline

-

Sterile spreaders

Step-by-Step Methodology:

-

Perform MIC Assay:

-

Complete the MIC assay as described in Protocol 1.

-

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

-

Spot-inoculate or spread the aliquot onto a sterile MHA plate.

-

Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Reading and Interpretation of Results:

-

Count the number of colonies on each spot or plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (determined from the positive control plate).

-

Data Presentation:

| Gram-positive Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | [From MIC] | [To be determined] | [Calculate] | [Bactericidal/Bacteriostatic] |

| Bacillus subtilis | ATCC 6633 | [From MIC] | [To be determined] | [Calculate] | [Bactericidal/Bacteriostatic] |

| Streptococcus pyogenes | ATCC 19615 | [From MIC] | [To be determined] | [Calculate] | [Bactericidal/Bacteriostatic] |

| [Other] | [Specify] | [From MIC] | [To be determined] | [Calculate] | [Bactericidal/Bacteriostatic] |

Interpretation of MBC/MIC Ratio:

-

Bactericidal: MBC/MIC ratio ≤ 4

-

Bacteriostatic: MBC/MIC ratio > 4

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through the consistent use of positive and negative controls. The positive control (bacteria without the compound) validates the viability of the inoculum and the suitability of the growth medium. The negative control (medium only) ensures the sterility of the medium and the aseptic technique. For reliable results, it is recommended to perform each assay in triplicate.

References

-

Hu, X. E., Kim, N. K., Gray, J. L., Almstead, J. K., Seibel, W. L., & Ledoussal, B. (2003). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of medicinal chemistry, 46(17), 3655–3661. [Link]

-

Hympanova, M., Terlep, S., Markova, A., Prchal, L., Dogsa, I., Pulkrabkova, L., Benkova, M., Marek, J., & Stopar, D. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in microbiology, 11, 573951. [Link]

-

Kholgrós, A., Kláštere, I., Vasiļjeva, J., Šestakova, I., & E. (2021). The Iodine–Dextrin–Lithium Complex: Morphology, Antibacterial Activity, and Cytotoxicity. International Journal of Molecular Sciences, 22(21), 11567. [Link]

-

Lee, D. W., Kim, J. Y., & Kim, J. (2019). New antibacterial-core structures based on styryl quinolinium. Journal of microbiology (Seoul, Korea), 57(11), 979–985. [Link]

-

Malachová, K., Pražanová, G., Czerneková, V., & Švandová, E. (2011). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 16(12), 10041-10053. [Link]

-

Nouri, A., Moulaoui, K., Khodja, M., & Ghalem, S. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5143. [Link]

-

O'Donnell, J. A., & Avorn, J. (2019). The comparative activity of twelve 4-quinolone antimicrobials against gram-positive and gram-negative anaerobes. The Journal of antimicrobial chemotherapy, 23(3), 377–381. [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864–870. [Link]

-

RSC. (2024). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 14(1), 1-15. [Link]

-

S. Barakat, S., H. El-Banna, T., & A. El-Feky, M. (2022). Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus. Antimicrobial Resistance & Infection Control, 11(1), 139. [Link]

-

Tsuchido, T., & Takano, M. (1988). Antimicrobial characteristic of insoluble alkylpyridinium iodide. Journal of applied bacteriology, 64(2), 141–148. [Link]

-

Vessoni, T., C. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. International Journal of Molecular Sciences, 25(5), 2686. [Link]

-

Weingarth, M., & Breukink, E. (2018). Antibiotics' mode of action observed in the bacterial cell membrane. Phys.org. [Link]

-

Wójcik, M., Gil, B., & W. (2018). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 23(1), 209. [Link]

Sources

- 1. New antibacterial-core structures based on styryl quinolinium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Background Fluorescence in 1-Ethyl-4-methylquinolinium iodide Imaging

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Ethyl-4-methylquinolinium iodide in fluorescence imaging. This resource is designed to provide in-depth, field-proven insights into diagnosing and mitigating one of the most common challenges in fluorescence microscopy: high background signal. By understanding the underlying causes and implementing a logical troubleshooting workflow, you can significantly enhance your signal-to-noise ratio and generate high-quality, reliable data.

Section 1: Frequently Asked Questions (FAQs) about Background Fluorescence

This section addresses the fundamental questions researchers encounter when dealing with unwanted background signals.

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted light signal that is not generated by the specific fluorophore of interest—in this case, 1-Ethyl-4-methylquinolinium iodide. This signal originates from various sources within your sample or instrument and acts as "noise" that can obscure the true signal from your target. High background reduces image contrast, lowers the signal-to-noise ratio (SNR), and can lead to inaccurate quantification and misinterpretation of results, especially when imaging low-abundance targets.[1]

Q2: What are the most common sources of background fluorescence in my experiment?

Background fluorescence is rarely from a single source. It's typically a cumulative problem. The primary sources can be grouped into four categories:[2]

-

Sample-Related (Autofluorescence): Biological specimens naturally contain molecules that fluoresce, a phenomenon known as autofluorescence. Common culprits include flavins (FAD, FMN), NADH, collagen, elastin, and lipofuscin.[3][4] Tissues rich in these components, like the liver or aged brain tissue, are particularly prone to high autofluorescence, which is often characterized by a broad emission spectrum.[3]

-

Reagent- & Process-Related:

-

Unbound Dye: Excess 1-Ethyl-4-methylquinolinium iodide that has not bound to its target and has been insufficiently washed away is a major contributor.[5][6]

-

Fixation: Aldehyde fixatives like formaldehyde (in formalin) and glutaraldehyde can react with proteins and amines in the tissue to create fluorescent products.[4][7]

-

Culture Media: Standard cell culture media often contain fluorescent compounds like phenol red and riboflavin.[2][8]

-

Mounting Media: Some mounting media can be fluorescent, or if not fully cured, solvents like acetone from nail polish sealant can leak in and cause a hazy background.[9]

-

-

Consumables-Related:

-

Instrument-Related:

Q3: How can I systematically identify the source of high background in my images?

A control-based approach is essential for diagnosis. By imaging a series of control samples, you can pinpoint the primary contributor to your background problem.

| Control Sample | Purpose | What It Tells You |

| Unstained, Unfixed Cells/Tissue | To measure intrinsic autofluorescence. | If this sample is bright, the main issue is endogenous autofluorescence from the biological material itself. |

| Unstained, Fixed Cells/Tissue | To measure fixation-induced autofluorescence. | If this sample is significantly brighter than the unfixed one, your fixation protocol is a major cause of background.[4] |

| Complete Staining Protocol (No Primary Antibody/Probe) | To check for non-specific binding of secondary reagents. | Applicable if using secondary detection. High signal indicates the secondary antibody is binding non-specifically. |

| Slide with Mounting Medium Only | To check for fluorescent mounting medium or coverslip. | Signal from this sample points to your consumables as the source.[9] |

| Image Acquisition with No Sample | To measure instrument noise. | This measures the camera's dark current and any light leak in the system. |

Section 2: A Logical Troubleshooting Workflow

High background is best addressed systematically. Start with the simplest and most impactful changes in your sample preparation and acquisition settings before moving to more advanced techniques.

Caption: A systematic workflow for troubleshooting background fluorescence.

Step 1: Pre-Imaging Optimization (Sample & Reagents)

The most effective way to reduce background is to prevent it at the source.

Protocol 1.1: Optimizing Dye Concentration & Washing

-

Causality: Excess fluorophore concentration increases the likelihood of non-specific binding to cellular components or the coverslip, creating a high, uniform background. Insufficient washing fails to remove this unbound dye.[6][11]

-

Methodology:

-

Titrate Your Dye: Perform a concentration-response experiment. Stain your sample with a range of 1-Ethyl-4-methylquinolinium iodide concentrations (e.g., from 0.1x to 10x your current concentration).

-

Image & Analyze: Acquire images using identical settings for each concentration.

-

Select Optimal Concentration: Choose the lowest concentration that provides a bright specific signal without a significant increase in background noise. This maximizes your signal-to-noise ratio.[11]

-

Optimize Washing: Increase the number and duration of your wash steps after staining (e.g., from 2x5 min washes to 4x10 min washes). Ensure gentle agitation and use a sufficient volume of buffer to effectively remove unbound dye.[6][12]

-

Protocol 1.2: Selecting Appropriate Media & Consumables

-

Causality: Standard plastics and media components are often fluorescent, especially in the green and yellow regions of the spectrum.[2]

-

Methodology:

-

Switch to Glass-Bottom Dishes: Replace any plastic-bottom imaging vessels with high-quality, glass-bottom dishes or plates. Glass has significantly lower intrinsic fluorescence.[2]

-

Use Imaging-Specific Media: For live-cell imaging, switch from standard culture medium (like DMEM) to a phenol red-free, low-fluorescence formulation (e.g., FluoroBrite™ DMEM) or an optically clear buffered saline solution for the duration of the imaging session.[2][8]

-

Step 2: Image Acquisition Strategies

Fine-tuning your microscope settings can dramatically improve image quality.

Protocol 2.1: Optimizing Microscope Settings

-

Causality: Every photon that excites a fluorophore has the potential to be scattered or to excite an autofluorescent molecule. Over-exposing the sample unnecessarily elevates the background signal and risks phototoxicity and photobleaching.[13]

-

Methodology:

-

Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Employ neutral-density filters to reduce the intensity of the excitation light.

-

Minimize Exposure Time: Use the shortest camera exposure time possible. While longer exposures make the image brighter, they increase signal from both the specific dye and the background noise.[12]

-

Adjust Gain & Binning Carefully: Increasing camera gain amplifies the entire signal, including background noise. Use it sparingly. Binning can increase brightness but will reduce spatial resolution. Find a balance that works for your experiment.[12]

-

Use Confocal Microscopy: If available, a confocal microscope with a tightly closed pinhole is highly effective at rejecting out-of-focus light, which is a major component of background haze.

-

Protocol 2.2: Using Photobleaching to Reduce Autofluorescence

-

Causality: Many endogenous autofluorescent molecules are less photostable than modern synthetic dyes. By intentionally exposing the sample to intense excitation light before acquiring your final image, you can selectively destroy the background signal while preserving the signal from your more robust dye.

-

Methodology:

-

Select a Region of Interest: Move to the area you wish to image.

-

Pre-Bleach the Area: Expose the sample to strong, broad-spectrum light or the specific excitation wavelength for your autofluorescence for a set period (e.g., 30-60 seconds).

-

Acquire Your Image: Immediately after photobleaching, switch to your standard imaging settings for 1-Ethyl-4-methylquinolinium iodide and capture the image.

-

Compare: The resulting image should have a significantly darker background. Note that this technique is not suitable for live-cell imaging due to phototoxicity and may affect the intensity of the target fluorophore to some degree.

-

Step 3: Advanced Mitigation Techniques

If background persists after optimization, advanced imaging and analysis methods can computationally separate the signal from the noise.

Technique A: Spectral Unmixing

-

Principle: This technique relies on the fact that different fluorophores (including autofluorescent molecules) have unique emission spectra (their "fingerprint" of emitted colors). By capturing images across multiple narrow emission bands, an algorithm can calculate the contribution of each known fluorophore to every pixel in the image, effectively separating them.

-

When to Use: This is highly effective when your background (e.g., green autofluorescence from flavins) has a different emission spectrum than your dye.

-

Workflow:

-

Acquire Reference Spectra: You must provide the algorithm with the pure emission spectrum of each component. This requires preparing and imaging:

-

An unstained sample to capture the "autofluorescence" spectrum.

-

A sample stained only with 1-Ethyl-4-methylquinolinium iodide to get its pure spectrum.

-

-

Acquire a Spectral Image: Image your fully stained experimental sample using a spectral detector that captures a lambda stack (a series of images at contiguous wavelengths).

-

Perform Linear Unmixing: Use software (e.g., ZEN, LAS X, ImageJ/Fiji plugins) to apply the reference spectra to the mixed image. The software will generate separate images, one showing only the signal from your dye and another showing only the autofluorescence.

-

Caption: The principle of spectral unmixing to separate signals.

Technique B: Fluorescence Lifetime Imaging (FLIM)

-

Principle: FLIM measures the time a fluorophore spends in the excited state before emitting a photon—its "fluorescence lifetime" (τ). This property is independent of concentration and excitation intensity. Different fluorophores have distinct lifetimes.

-

Why It's Ideal for Quinolinium Dyes: Quinolinium-based probes are known to possess exceptionally long fluorescence lifetimes, often in the 11-13 nanosecond (ns) range.[2] In contrast, most endogenous autofluorescence has a very short lifetime, typically 1-5 ns. This large separation in lifetimes makes FLIM a powerful and specific method for isolating the 1-Ethyl-4-methylquinolinium iodide signal.

-

Workflow:

-

Acquire FLIM Data: Using a FLIM-capable microscope (typically with a pulsed laser and time-correlated single photon counting, TCSPC, detector), acquire lifetime data for each pixel in your image.

-

Generate Lifetime Histogram: The software will generate a histogram of photon arrival times for each pixel.

-

Fit the Decay: A multi-exponential decay model is fitted to the histogram. The software can then create a "phasor plot" or directly segment the image based on the calculated lifetime components.

-

Isolate the Signal: By selecting only the pixels corresponding to the long lifetime of your quinolinium dye, you can generate an image that is virtually free of the short-lifetime autofluorescence background.

-

Caption: FLIM separates fluorophores based on their decay lifetime.

Step 4: Post-Acquisition Image Processing

If you cannot perform advanced imaging, digital background subtraction can help improve contrast, but it must be used with care.

Protocol 4.1: Applying Digital Background Subtraction

-

Causality: These algorithms estimate the background component of the image and subtract it, leaving (ideally) only the specific signal.

-

Methodology:

-

Use ImageJ/Fiji: Open your image in a program like ImageJ or Fiji.

-

Apply Subtraction: A common and effective tool is the "Subtract Background" function (Process > Subtract Background). The "rolling ball" algorithm is widely used. You will need to set a "rolling ball radius" that is larger than the largest feature of interest in your image.[5]

-

Top-Hat/Surface Fit: Other algorithms like Top-Hat or Surface Fit background subtraction are also available and function on similar principles of estimating the background based on local intensity variations.[5]

-

Caution: This is a processing step, not a substitute for good data acquisition. It can sometimes remove real, low-level signal along with the background. It is crucial to apply the exact same subtraction parameters to all images within an experiment to allow for valid comparison and quantification.

-

Section 3: Summary of Troubleshooting Techniques

| Technique | Principle | Pros | Cons | Ideal Use Case |

| Optimized Staining & Washing | Minimize source of background. | Most effective method; improves data quality fundamentally. | Can be time-consuming to optimize. | Mandatory First Step for all experiments. |

| Optimized Acquisition Settings | Reduce excitation of all fluorophores. | Simple to implement; reduces phototoxicity. | May dim the specific signal as well as the background. | Mandatory for all imaging experiments. |

| Photobleaching | Selectively destroy unstable background fluorophores. | Effective for autofluorescence; no special equipment needed. | Destructive; not for live cells; may slightly affect target dye. | Fixed samples with high, diffuse autofluorescence. |

| Spectral Unmixing | Computationally separate signals based on emission spectra. | Highly specific; can separate multiple fluorophores. | Requires a spectral detector and acquisition of reference spectra. | When background has a distinct, known emission spectrum. |

| Fluorescence Lifetime Imaging (FLIM) | Separate signals based on fluorescence decay time. | Extremely specific; robust against intensity artifacts. | Requires specialized FLIM hardware and analysis software. | Highly Recommended for quinolinium dyes due to their intrinsically long lifetime.[2] |

| Digital Background Subtraction | Algorithmically estimate and remove background post-acquisition. | Easy to apply; improves visualization. | Can introduce artifacts; risks removing real signal. | A final "clean-up" step when other methods are unavailable.[5] |

Section 4: References

-

Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). National Institutes of Health. [Link]

-

Visikol. (2022, February 14). Challenges with Background Fluorescence. Visikol. [Link]

-

Sartorius. (2023, May 15). Incucyte® Tutorial Series: Learn How to Remove Background Fluorescence When Image Processing [Video]. YouTube. [Link]

-

FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. [Link]

-

St-Jacques, R., & Levesque, D. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. [Link]

-

Valdés, P. A., et al. (2014). Target-to-background separation for spectral unmixing in in-vivo fluorescence imaging. Optics Letters, 39(11), 3173-3176. [Link]

-

ResearchGate. (2015, January 27). Why do I get a fuzzy green background in fluorescence images?. ResearchGate. [Link]

-

Canopy Biosciences. Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]

-

Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]

-

Nikon. Introduction to Fluorescence Microscopy. Nikon's MicroscopyU. [Link]

-

Chong, S. Z., et al. (2020). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 15(11), e0242183. [Link]

-

Evident Scientific. Background Subtraction. Evident Scientific. [Link]

-

Stehbens, S. J., et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. Scientific Reports, 11(1), 2093. [Link]

-

ResearchGate. Overcoming autofluorescence in in vivo imaging. ResearchGate. [Link]

-

ibidi. Background Fluorescence - FAQ. ibidi. [Link]

-

Zeiss Microscopy. (2020, April 2). Introduction to spectral unmixing [Video]. YouTube. [Link]

-

KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE. [Link]

-

ResearchGate. Fluorescence background removal process. ResearchGate. [Link]

-

Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Visikol. [Link]

-

De Novo Software. (2021, August 19). Spectral Unmixing - (Full video) [Video]. YouTube. [Link]

-

National High School Journal of Science. (2019, July 9). Implementation of a fluorescent image background removal algorithm adopted from optical spectrum baseline retrieval with iterative average. National High School Journal of Science. [Link]

-

ResearchGate. Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. [Link]

Sources

- 1. Determination of fluorescence lifetimes of solvated ions- Oxford Instruments [andor.oxinst.com]

- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and photophysical properties of polyfluorene with dipicolylamine groups on the side chain: highly selective and sensitive detection of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. 605-59-4|1-Ethyl-4-methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Synthesis and photophysical properties of platinum-acetylide copolymers with thiophene, selenophene and tellurophene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. edinst.com [edinst.com]

- 12. 1-Ethyl-4-methylquinolin-1-ium iodide - Lead Sciences [lead-sciences.com]

- 13. 1-ETHYL-4-METHYLQUINOLIN-1-IUM IODIDE | CAS 605-59-4 [matrix-fine-chemicals.com]

issues with 1-Ethyl-4-methylquinolinium iodide stability in culture media

Welcome to the technical support center for 1-Ethyl-4-methylquinolinium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in culture media and to offer troubleshooting strategies for common experimental challenges. As a quaternary ammonium quinolinium salt, 1-Ethyl-4-methylquinolinium iodide possesses unique chemical characteristics that require careful consideration during experimental design to ensure reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-4-methylquinolinium iodide and what are its common applications?

1-Ethyl-4-methylquinolinium iodide (CAS No. 605-59-4) is a quaternary ammonium compound.[1] Its structure features a quinolinium core, which is known to be a pharmacologically active scaffold. Quinolinium derivatives have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[1] In a research context, it is often used in cell-based assays to investigate its cytotoxic or other biological effects.

Q2: I'm observing inconsistent results in my cell viability assays. Could the stability of 1-Ethyl-4-methylquinolinium iodide in my culture media be a factor?

Yes, inconsistent results in cell-based assays are a common indicator of compound instability.[2] The complex composition of cell culture media, along with experimental conditions such as temperature, pH, and light exposure, can significantly impact the stability of a test compound.[3] Degradation of 1-Ethyl-4-methylquinolinium iodide over the course of your experiment can lead to a decrease in its effective concentration, resulting in variable cellular responses.

Q3: What are the primary factors that can affect the stability of 1-Ethyl-4-methylquinolinium iodide in culture media?

Several factors can influence the stability of this compound:

-

pH: Quaternary ammonium compounds are generally stable across a range of pH values; however, extremes in pH can affect the stability of the quinolinium ring structure.[4] The typical physiological pH of cell culture media (around 7.2-7.4) is generally considered mild, but shifts in pH during cell growth could play a role.

-

Light: The iodide component of the salt is known to be light-sensitive. Exposure to light, especially UV, can lead to the oxidation of iodide to iodine, which can not only alter the properties of the compound but also be toxic to cells.[5]

-

Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the rate of chemical degradation.[3][6]

-

Components of Culture Media: Culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[7] The cationic quinolinium head of 1-Ethyl-4-methylquinolinium iodide could potentially interact with anionic components in the media, leading to precipitation or altered bioavailability. Furthermore, some media components may act as nucleophiles, potentially leading to the degradation of the quinolinium ring over time.

Q4: How can I prepare and store stock solutions of 1-Ethyl-4-methylquinolinium iodide to maximize its stability?

For optimal stability, it is recommended to:

-

Use a suitable solvent: Prepare high-concentration stock solutions in an appropriate solvent such as DMSO or ethanol.

-

Store properly: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark.

-

Protect from light: Use amber-colored vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.

Troubleshooting Guide

This guide addresses common issues encountered when using 1-Ethyl-4-methylquinolinium iodide in cell culture experiments.

| Observed Issue | Potential Cause | Recommended Action |

| High variability between replicate wells in a cell viability assay. | Compound degradation during the assay. | Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound and the assay plates to light. Consider reducing the incubation time if experimentally feasible. |

| A visible precipitate forms after adding the compound to the culture medium. | Poor solubility or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Perform a solubility test of the compound in the specific culture medium being used. If a precipitate is observed, consider using a different solvent or a lower concentration of the compound. |

| Unexpected cytotoxicity observed even at low concentrations. | Degradation product toxicity or iodide-related effects. | The oxidation of iodide to iodine can cause cellular toxicity. Prepare solutions fresh and protect them from light. To determine if the iodide ion is contributing to the toxicity, consider using a different salt form of the compound if available, or include a potassium iodide control in your experiments. |

| Loss of compound activity over time in long-term experiments. | Significant degradation of the compound. | For long-term studies, it may be necessary to replenish the culture medium with freshly prepared compound at regular intervals. It is highly recommended to perform a stability study of the compound in the culture medium under your specific experimental conditions. |

Experimental Protocols

Protocol 1: Assessing the Stability of 1-Ethyl-4-methylquinolinium iodide in Culture Media using HPLC-UV

This protocol provides a framework for determining the stability of 1-Ethyl-4-methylquinolinium iodide in your specific cell culture medium.

Materials:

-

1-Ethyl-4-methylquinolinium iodide

-

Your cell culture medium of choice (e.g., DMEM/F12)

-